N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE
Overview
Description
N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE is a synthetic organic compound that belongs to the class of adamantyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE typically involves the reaction of 1-adamantylamine with 4-methoxy-3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles, organic solvents, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The methoxy and methylbenzyl groups may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-N-METHYLBENZYLAMINE: Similar structure but lacks the methoxy group.
N-(1-ADAMANTYL)-N-(4-METHOXYBENZYL)AMINE: Similar structure but lacks the methyl group on the benzyl ring.
N-(1-ADAMANTYL)-N-(3-METHYLBENZYL)AMINE: Similar structure but lacks the methoxy group on the benzyl ring.
Uniqueness
N-(1-ADAMANTYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13-5-14(3-4-18(13)21-2)12-20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3-5,15-17,20H,6-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKJOUDJPBKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157792 | |
Record name | N-[(4-Methoxy-3-methylphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-48-7 | |
Record name | N-[(4-Methoxy-3-methylphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355816-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methoxy-3-methylphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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